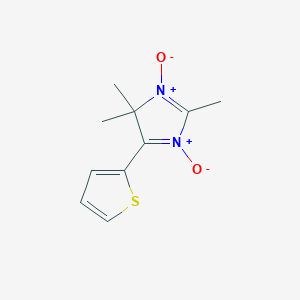
1-(4-chlorobenzoyl)-N-cyclohexyl-N-ethyl-4-piperidinecarboxamide
Descripción general
Descripción
1-(4-chlorobenzoyl)-N-cyclohexyl-N-ethyl-4-piperidinecarboxamide, also known as CEP-32237, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound was first synthesized in 2007 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
1-(4-chlorobenzoyl)-N-cyclohexyl-N-ethyl-4-piperidinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in several functions in the central nervous system, including learning, memory, and attention. By acting as a modulator of this receptor, this compound can enhance the activity of the receptor and improve its function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the release of acetylcholine in the hippocampus, which is important for learning and memory. Additionally, this compound can increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been found to reduce inflammation in the brain and decrease oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzoyl)-N-cyclohexyl-N-ethyl-4-piperidinecarboxamide has several advantages for lab experiments. It is highly selective for the α7 nAChR and does not affect other receptors. Additionally, it has a long half-life, which allows for sustained effects. However, this compound has some limitations for lab experiments. It is a relatively new compound and has not been extensively studied in humans. Additionally, its effects may vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorobenzoyl)-N-cyclohexyl-N-ethyl-4-piperidinecarboxamide. One area of research is to investigate its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, researchers could study the effects of this compound on other cognitive functions, such as attention and executive function. Finally, future research could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It acts as a positive allosteric modulator of the α7 nAChR and has been shown to have neuroprotective effects, improve cognitive function, and reduce anxiety-like behavior. While there are still limitations to its use in lab experiments, this compound has several advantages and has the potential for future therapeutic applications.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzoyl)-N-cyclohexyl-N-ethyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects and can reduce neuronal damage caused by ischemia and traumatic brain injury. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease and reduce anxiety-like behavior in rodents.
Propiedades
IUPAC Name |
1-(4-chlorobenzoyl)-N-cyclohexyl-N-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O2/c1-2-24(19-6-4-3-5-7-19)21(26)17-12-14-23(15-13-17)20(25)16-8-10-18(22)11-9-16/h8-11,17,19H,2-7,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVPDXQBRXIUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4731837.png)

![N-[3-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4731862.png)
![methyl 2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B4731868.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4731870.png)
![6-({[4-(4-ethylphenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4731871.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4731878.png)




![3-ethyl-5-{5-methoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4731922.png)
![N-[1-[(butylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4731925.png)
